Dansyl-NECA

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-NECA involves several steps, starting with the preparation of the adenosine derivative. The key steps include:

Preparation of the Adenosine Derivative: The adenosine derivative is synthesized by reacting adenosine with a suitable alkylating agent under basic conditions.

Dansylation: The adenosine derivative is then reacted with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient catalysts, solvents, and purification methods.

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-NECA undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group in this compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the purine and naphthalene rings.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Dansylation: Dansyl chloride and a base such as triethylamine in an organic solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of substituted sulfonamides.

Oxidation: Formation of oxidized derivatives of the purine and naphthalene rings.

Reduction: Formation of reduced derivatives of the purine and naphthalene rings.

Hydrolysis: Formation of the corresponding amines and sulfonic acids.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Adenosine Receptors

Dansyl-NECA serves as a fluorescent probe for studying adenosine receptors, particularly the A1 subtype. Its fluorescent properties enable researchers to visualize receptor interactions and internalization processes in live cells.

Key Findings:

- In a study involving Chinese hamster ovary cells expressing the human adenosine A1 receptor, this compound was used to evaluate receptor binding and activation. The binding affinity and pharmacological properties were assessed using radioligand binding assays .

- The compound's ability to act as a fluorescent marker allows researchers to track receptor dynamics in real-time, providing insights into the mechanisms of receptor signaling and trafficking .

Investigating Synaptic Activity

This compound has been utilized in studies investigating synaptic vesicle recycling and neurotransmitter release mechanisms.

Case Study:

- A study demonstrated that this compound could be applied to transfected primary cortical neurons to assess its effects on synaptic activity. The fluorescence emitted from this compound allowed for the quantification of synaptic vesicle recycling under various pharmacological manipulations .

Experimental Approach:

- Neurons were treated with this compound followed by fluorescence detection using a plate reader, revealing critical information about presynaptic mechanisms influenced by adenosine signaling.

Role in Drug Interaction Studies

The compound has also been employed in understanding drug interactions, particularly concerning anesthetics and neuroactive substances.

Research Insights:

- This compound was included in experiments assessing the effects of ketamine on presynaptic activity. The results indicated that ketamine's modulation of synaptic vesicle recycling could be observed through changes in fluorescence intensity associated with this compound application .

Pharmacological Characterization

This compound has been instrumental in characterizing the pharmacological properties of various adenosine receptor ligands.

Study Overview:

- Research has shown that modifications to the linker and fluorophore composition of fluorescent ligands, including this compound, significantly affect their binding affinity and efficacy at adenosine receptors . This highlights the importance of chemical structure in designing effective fluorescent probes.

Development of Subtype-Selective Ligands

Recent advancements have focused on creating subtype-selective fluorescent ligands based on this compound for more targeted research applications.

Innovative Approaches:

Mecanismo De Acción

Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically the adenosine A1 receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activity. This interaction inhibits the downstream signaling pathways mediated by the adenosine receptor, which can affect various physiological processes such as neurotransmission, cardiovascular function, and immune response .

Comparación Con Compuestos Similares

Dansyl-NECA is unique due to its fluorescent properties, which allow for easy visualization and quantification in biological systems. Similar compounds include:

NECA (N-Ethylcarboxamidoadenosine): A non-fluorescent adenosine receptor agonist.

CGS 21680: A selective adenosine A2A receptor agonist.

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A selective adenosine A1 receptor antagonist.

ZM 241385: A selective adenosine A2A receptor antagonist.

This compound’s fluorescent labeling makes it particularly useful for imaging and binding studies, setting it apart from other adenosine receptor ligands .

Actividad Biológica

Dansyl-NECA, a fluorescent derivative of 5'-N-ethylcarboxamidoadenosine (NECA), serves as a potent and selective agonist for the adenosine A1 receptor (A1AR). This compound has garnered attention due to its unique properties and applications in biological research, particularly in understanding adenosine receptor signaling pathways. This article explores the biological activity of this compound, including its pharmacological effects, binding affinity, and potential applications in neuroscience.

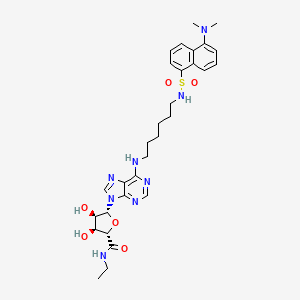

Chemical Structure and Properties

This compound is characterized by the incorporation of a dansyl fluorophore linked to the NECA backbone. This modification enhances its fluorescent properties, making it suitable for various imaging techniques. The structure can be represented as follows:

Adenosine Receptor Agonism

This compound exhibits significant agonistic activity at the A1AR. Research indicates that it binds with high affinity to this receptor subtype, facilitating various downstream signaling pathways. The biological activity of this compound has been assessed through several experimental approaches:

- Binding Affinity : The binding affinity of this compound to A1AR has been quantified using radiolabeled competition assays. For instance, studies have shown that this compound has a value indicating strong binding affinity towards A1AR, which is essential for its agonistic effects .

- Functional Assays : In functional assays, this compound has been demonstrated to elicit typical responses associated with A1AR activation, such as inhibition of adenylate cyclase activity and modulation of intracellular calcium levels .

- Dose-Response Curves : The concentration-response relationship for this compound shows a sigmoidal curve typical of receptor-ligand interactions, allowing for the determination of effective concentrations (EC50) necessary for receptor activation .

In Vivo Studies

In vivo studies have highlighted the potential therapeutic applications of this compound. For example:

- Neuroprotective Effects : Studies indicate that administration of this compound can reduce neuronal damage in models of ischemia by activating A1AR-mediated pathways that promote cell survival .

- Behavioral Studies : In behavioral assays involving animal models, treatment with this compound has been associated with reduced anxiety-like behaviors, suggesting its potential role in modulating mood and anxiety through adenosine signaling .

Comparison with Other Adenosine Receptor Agonists

The following table summarizes key characteristics of this compound compared to other known adenosine receptor agonists:

| Compound | Receptor Selectivity | Binding Affinity (pK_i) | Fluorescent Properties |

|---|---|---|---|

| This compound | A1AR | 6.65 | High |

| NECA | Non-selective | 6.5 | Moderate |

| BODIPY-NECA | A3AR | 6.21 | Very High |

Neuroscience Research

This compound has been effectively utilized in neuroscience research to visualize adenosine receptors in live tissues. For instance, its application in fluorescence microscopy has allowed researchers to map A1AR distribution in neuronal tissues, providing insights into receptor localization and function .

Therapeutic Potential

Research into the therapeutic potential of this compound suggests its use in conditions such as neurodegenerative diseases and ischemic injuries. Its ability to selectively activate A1AR may help mitigate excitotoxicity associated with excessive glutamate release in neurodegenerative disorders .

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDPJPUVKHWZHU-YRIIQKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.